2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-12(20)9-22-14-17-16-13(10-3-5-15-6-4-10)18(14)8-11-2-1-7-21-11/h1-7H,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXMJJBBCJEGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, a compound belonging to the triazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
- Molecular Formula : C14H12N4O3S
- Molecular Weight : 316.34 g/mol
- CAS Number : 557062-86-9
Antibacterial Activity
Recent studies indicate that compounds with a triazole scaffold exhibit significant antibacterial properties. For instance, derivatives of 1,2,4-triazole have been shown to possess activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.125 to 8 μg/mL against several Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | S. aureus | 0.125 |
| Triazole Derivative B | E. coli | 0.5 |
| Triazole Derivative C | Pseudomonas aeruginosa | 8 |
Antifungal Activity
The compound has also demonstrated antifungal activity against species such as Candida albicans and Aspergillus fumigatus. The antifungal efficacy is comparable to standard antifungal agents, with reported MIC values suggesting potent activity .
Anticancer Activity
Studies on the antiproliferative effects of triazole derivatives reveal promising results against various cancer cell lines, including breast and colon cancer. The compound exhibits cytotoxicity through mechanisms that may involve the induction of apoptosis and inhibition of cell proliferation .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Breast Cancer | 10 |
| Colon Cancer | 15 |
| Lung Cancer | 12 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
-
Study on Antibacterial Efficacy :
A recent study synthesized various triazole derivatives and evaluated their antibacterial activity against clinical isolates of S. aureus. The results indicated that certain modifications in the triazole structure significantly enhanced antibacterial potency. -
Anticancer Evaluation :
In vitro tests conducted on human lung cancer cell lines demonstrated that the compound induced cell cycle arrest at the G2/M phase and promoted apoptosis through caspase activation. -
Anti-inflammatory Mechanism :
An investigation into the anti-inflammatory properties revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities. Some of the notable applications include:
1. Antifungal Activity
Studies have shown that derivatives of triazole compounds can possess antifungal properties. For instance, the synthesis of compounds incorporating triazole substituents has led to the development of antifungally active agents against various strains of Candida, demonstrating efficacy greater than traditional treatments like fluconazole .
2. Antimicrobial Properties
The structural components of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid suggest potential antimicrobial activity. Research into related compounds has revealed their effectiveness against bacterial strains, indicating that this compound may also have similar properties that warrant further investigation .
3. Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. The unique combination of the furan and pyridine groups in the compound may enhance its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that further exploration could lead to promising anticancer agents derived from this compound .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps that require careful optimization to achieve high purity and yield. Key reactions include:
- Formation of Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives.
- Introduction of Furan and Pyridine Groups : These groups are incorporated through specific coupling reactions that enhance the compound's biological activity.
- Final Acetylation : The introduction of the acetic acid moiety is crucial for the final structure and its potential biological interactions.
Interaction Studies
Understanding how 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid interacts with biological macromolecules is essential for elucidating its pharmacokinetics and pharmacodynamics. Potential areas for investigation include:
1. Protein Binding Studies
Assessing how the compound binds to target proteins can provide insights into its mechanism of action.
2. Enzyme Inhibition Assays
Evaluating its role as an inhibitor in enzymatic pathways relevant to disease processes can highlight therapeutic potentials.
Comparison with Similar Compounds
Substituent Variations at the 4- and 5-Positions
- 2-{[4-(Butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS: 1038362-04-7): Replaces the furan-2-ylmethyl and pyridin-4-yl groups with butan-2-yl and phenyl substituents.
- 2-{[4-(Phenoxymethyl)-5-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS: 498550-48-4): Substitutes pyridin-4-yl with phenoxymethyl, introducing an ether linkage. Reduced hydrogen-bonding capacity compared to pyridinyl, likely affecting receptor interactions .
Functional Group Modifications
- 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o) :
- 2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS: 573941-79-4): Acetic acid replaced by acetamide with a sulfamoylphenyl group.
Anti-Exudative and Anti-Inflammatory Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: Exhibit significant anti-exudative activity (AEA) at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Amino and furan substituents enhance activity, likely through modulation of inflammatory pathways .
- 4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) :
Receptor Agonist Activity
- OLC-12 (2-{[4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide) :
Physicochemical Properties and Stability
Melting Points and Solubility
Degradation Behavior
- 2-((4-(2-Methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid :
- Forms during forced degradation of its morpholinium salt under acidic conditions.
- Demonstrates stability challenges in acidic environments, necessitating pH-controlled formulations .
Preparation Methods
Triazole Core Formation via Cyclocondensation
The 1,2,4-triazole ring system is typically constructed through cyclocondensation reactions. A first-generation batch process involves the reaction of acetimidamide intermediates with hydrazine derivatives. For example, N'-[(furan-2-yl)methyl]acetimidamide can undergo cyclization with pyridine-4-carbohydrazide in refluxing ethanol to yield the triazole intermediate. This method, however, suffers from low atom economy (45–60%) and requires chromatographic purification, limiting its industrial applicability.
Key reaction parameters:
Thioacetic Acid Functionalization
Post-cyclization, the sulfanylacetic acid group is introduced via nucleophilic substitution. The triazole intermediate reacts with 2-chloroacetic acid or 2-mercaptoacetic acid in basic media (e.g., K₂CO₃/DMF). This step often requires strict temperature control (0–5°C) to minimize disulfide byproducts.
Continuous-Flow Synthesis Innovations
Integrated Two-Step Flow Process
Recent advancements employ continuous-flow reactors to address batch limitations. A representative protocol involves:
Acetimidamide Formation
Triazole Cyclization
Table 1: Comparative Performance of Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Total Yield | 20% | 57–73% |
| Reaction Time | 48 h | 18.3 min |
| Chromatography Required | Yes | No |
| E-Factor* | 86 | 32 |
*Environmental factor (kg waste/kg product)
Ester Hydrolysis and Work-Up
The flow-derived ethyl ester intermediate undergoes hydrolysis:
- Saponification : NaOH (2.0 eq) in toluene/water azeotrope
- Acidification : TFA in acetonitrile precipitates the target acid
This sequence achieves >95% purity without aqueous extraction, critical given the compound's hydrophilicity (logP = -1.2).
Mechanistic Considerations and Byproduct Analysis
Cyclization Pathway
DFT calculations suggest a stepwise mechanism:
- Nucleophilic attack by hydrazide nitrogen on acetimidamide carbonyl
- Rearomatization with concomitant NH₃ elimination (ΔG‡ = 24.3 kcal/mol)
Major Byproducts :
- Bis-triazoles (5–12%): From over-alkylation
- Oxidation products : Thioether → sulfone (if O₂ present)
Scale-Up Challenges and Solutions
Exotherm Management
The cyclization exhibits ΔTₐd = 148°C, necessitating:
Crystallization Optimization
Crystal morphology studies identified:
Emerging Methodologies
Photocatalytic Thiol-Ene Coupling
Preliminary data show visible-light-mediated coupling between triazole thiols and acrylic acid derivatives:
Biocatalytic Approaches
Immobilized Aspergillus niger lipase facilitates ester hydrolysis:
Critical Comparison of Synthetic Routes
Table 2: Route Selection Guide
| Criterion | Batch Cyclocondensation | Flow Synthesis | Photochemical |
|---|---|---|---|
| Capital Cost | Low | High | Moderate |
| Throughput (kg/day) | 0.4 | 2.8 | 0.9 |
| PMI* | 58 | 19 | 37 |
| Scalability | Limited | Excellent | Moderate |
*Process Mass Intensity (kg input/kg product)
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid and its derivatives?
- Methodology : The compound is synthesized via a two-step process:
Intermediate Preparation : 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is synthesized using literature methods (e.g., cyclocondensation of thiocarbohydrazide with furan-2-carboxylic acid derivatives).
S-Alkylation : The thione intermediate is reacted with chloroacetic acid derivatives in alkaline conditions (e.g., ethanol/KOH) under reflux for 1 hour. The product is isolated via precipitation and recrystallization .
- Key Validation : Structural confirmation is achieved through -NMR, -NMR, and mass spectrometry to verify the triazole core, furan/pyridine substituents, and thioether linkage .
Q. How is the anti-exudative activity of this compound evaluated in preclinical models?
- Experimental Design : Anti-exudative activity is assessed using the formalin-induced rat paw edema model :
- Rats are administered the compound (oral or intraperitoneal routes) at varying doses (e.g., 10–50 mg/kg).
- Edema volume is measured at 1, 3, and 6 hours post-formalin injection.
- Activity is quantified as % inhibition of exudation compared to control groups .
- Controls : Reference drugs (e.g., indomethacin) and vehicle-only groups are included for baseline comparison.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations at the triazole 3-position) influence anti-inflammatory activity?
- SAR Analysis :
- Electron-Withdrawing Groups (EWGs) : Substitution with chlorine or nitro groups at the phenyl residue enhances anti-exudative activity by 20–30%, likely due to increased electrophilicity and target binding .
- Hydrophobic Substituents : Alkyl chains (e.g., ethyl, isopropyl) improve membrane permeability but reduce solubility, necessitating formulation optimization .
Q. What computational strategies are used to predict reactivity and optimize synthesis pathways?
- Computational Workflow :
Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction energetics for key steps (e.g., S-alkylation).
Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy intermediates and transition states .
Machine Learning : Experimental data (e.g., yields, reaction times) are fed into models to prioritize high-probability synthetic routes.
- Case Study : Computational screening reduced trial-and-error synthesis by 40% for analogous triazole derivatives .
Q. How can contradictory data on compound stability be resolved (e.g., degradation vs. mass balance)?
- Degradation Analysis Protocol :
- Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC.
- Mass Balance Validation : Ensure total detected components (parent compound + degradants) account for ≥95% of initial mass. In one study, mass balance remained 100% under oxidative stress, confirming no unaccounted degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
